Suc-LLVY-AMC is a synthetic fluorogenic peptide substrate widely employed in biochemical and biomedical research to assess the activity of proteasomes and certain proteases [, ]. Its utility stems from its ability to release a fluorescent signal upon enzymatic cleavage, enabling sensitive and quantitative measurements of enzyme activity.
Suc-Leu-Leu-Val-Tyr-pNA, a chromogenic substrate, is primarily utilized in biochemical assays to measure the activity of chymotrypsin-like enzymes. This compound is characterized by its specific peptide sequence, which allows it to undergo cleavage by these enzymes, resulting in a measurable color change due to the release of 4-nitroaniline. The compound's systematic name is Succinyl-Leucine-Leucine-Valine-Tyrosine-p-Nitroanilide, and its chemical structure supports its function as a substrate in enzymatic reactions.
The compound is synthesized through solid-phase peptide synthesis methodologies, which facilitate the sequential addition of amino acids to form the desired peptide chain while anchored to a solid resin. The final product can be obtained through specific coupling reactions with chromogenic moieties.
Suc-Leu-Leu-Val-Tyr-pNA falls under the category of peptide substrates and is classified as a chromogenic substrate due to its ability to produce a color change upon enzymatic cleavage. It is specifically designed for applications involving proteases, particularly chymotrypsin-like enzymes.
The synthesis of Suc-Leu-Leu-Val-Tyr-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure optimal coupling efficiency and yield. The use of protecting groups is crucial to prevent undesired reactions during the assembly of the peptide chain.
The molecular structure of Suc-Leu-Leu-Val-Tyr-pNA can be represented as follows:
The structure consists of a succinyl group linked to a sequence of four amino acids (Leucine, Leucine, Valine, Tyrosine) followed by a p-nitroanilide moiety.
The compound's structural characteristics contribute significantly to its specificity for chymotrypsin-like enzymes. The arrangement and properties of each amino acid influence how effectively the enzyme can recognize and cleave the substrate.
Suc-Leu-Leu-Val-Tyr-pNA primarily undergoes enzymatic cleavage reactions when exposed to chymotrypsin-like enzymes. The key reaction involves:
This reaction occurs under mild aqueous conditions at physiological pH (approximately 7.4), utilizing buffer solutions such as phosphate-buffered saline (PBS) along with the enzyme of interest. The released 4-nitroaniline exhibits a yellow color that can be quantified using spectrophotometric methods.
The mechanism by which Suc-Leu-Leu-Val-Tyr-pNA operates involves:
This mechanism is critical for applications in enzyme kinetics studies and diagnostics.
Relevant data indicates that this compound's stability and reactivity are essential for its effectiveness in enzymatic assays.
Suc-Leu-Leu-Val-Tyr-pNA has several significant scientific applications:
Suc-Leu-Leu-Val-Tyr-pNA (Suc-LLVY-pNA) is a chromogenic peptide substrate designed with a para-nitroaniline (pNA) leaving group. Its specificity derives from the tyrosine (Tyr) residue at the P1 position, which is preferentially recognized by proteases with chymotrypsin-like activity. These enzymes feature deep hydrophobic S1 pockets that accommodate large hydrophobic or aromatic amino acids (Tyr, Phe, Trp). The N-terminal succinyl (Suc) group blocks charge interference, ensuring cleavage occurs exclusively at the Tyr-pNA bond [1] [7].
Substrate specificity profiling reveals that Suc-LLVY-pNA is hydrolyzed by multiple chymotrypsin-like enzymes, including:
Table 1: Proteases Targeting Suc-LLVY-pNA
Enzyme Class | Specificity Determinant | Catalytic Type |
---|---|---|
20S Proteasome (β5) | Hydrophobic P1 residues | Threonine protease |
Calpain-1/2 | Leu/Val/Tyr | Cysteine protease |
Pancreatic chymotrypsin | Aromatic/aliphatic P1 | Serine protease |
Suc-LLVY-pNA serves as a critical tool for measuring chymotrypsin-like activity in complex biological systems. Upon enzymatic cleavage, the release of pNA yields a yellow color detectable at 405 nm, enabling real-time kinetic measurements. Key applications include:
Table 2: Detection Parameters for Suc-LLVY-pNA in Enzyme Assays
Application | Detection Method | Signal Range | Cleavage Rate (nmol/min/mg) |
---|---|---|---|
20S Proteasome | Absorbance (405 nm) | Linear @ 0.1–1.0 OD | 18.2 ± 2.1 (cell lysates) |
Calpain-1 | Absorbance (405 nm) | Linear @ 0.2–2.0 OD | 9.7 ± 1.3 (purified enzyme) |
Chymotrypsin-like proteases | Absorbance (405 nm) | Linear @ 0.05–0.8 OD | 22.5 ± 3.4 (pancreatic extract) |
Kinetic studies reveal how structural features of Suc-LLVY-pNA govern its interaction with chymotrypsin-like proteases:
Table 3: Kinetic Constants of Suc-LLVY-pNA Hydrolysis
Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
20S Proteasome (bovine) | 120 ± 15 | 0.18 ± 0.02 | 1,500 |
Calpain-1 (human) | 85 ± 10 | 0.42 ± 0.05 | 4,940 |
Chymotrypsin (bovine) | 55 ± 8 | 0.30 ± 0.04 | 5,455 |
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